molecular formula C12H18N4O2 B8687708 2-Imidazolidinone, 3-(5-(1,1-dimethylethyl)-3-pyridazinyl)-4-hydroxy-1-methyl- CAS No. 103286-94-8

2-Imidazolidinone, 3-(5-(1,1-dimethylethyl)-3-pyridazinyl)-4-hydroxy-1-methyl-

Cat. No. B8687708
M. Wt: 250.30 g/mol
InChI Key: QYRLDVZHWUYIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazolidinone, 3-(5-(1,1-dimethylethyl)-3-pyridazinyl)-4-hydroxy-1-methyl- is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazolidinone, 3-(5-(1,1-dimethylethyl)-3-pyridazinyl)-4-hydroxy-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 3-(5-(1,1-dimethylethyl)-3-pyridazinyl)-4-hydroxy-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103286-94-8

Product Name

2-Imidazolidinone, 3-(5-(1,1-dimethylethyl)-3-pyridazinyl)-4-hydroxy-1-methyl-

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

3-(5-tert-butylpyridazin-3-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)8-5-9(14-13-6-8)16-10(17)7-15(4)11(16)18/h5-6,10,17H,7H2,1-4H3

InChI Key

QYRLDVZHWUYIPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1)N2C(CN(C2=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (0.00702 mole) of 3-[6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl]-4-hydroxy-1-methyl-2-imidazolidinone, 2.0 ml of concentrated ammonium hydroxide, 300 milligrams (mg) of 10% palladium on carbon, and 100 ml of 2B ethanol was placed on a Parr shaker apparatus at 50 pounds of hydrogen. After one hour, when the consumption of hydrogen exceeded the theoretical amount, the mixture was filtered and concentrated, giving 2.15 g of a white solid, which was partitioned between 400 ml of methylene chloride and 40 ml of water. The layers were separated and the organic layer was dried with magnesium sulfate.
Name
3-[6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl]-4-hydroxy-1-methyl-2-imidazolidinone
Quantity
2 g
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reactant
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2 mL
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[Compound]
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2B
Quantity
100 mL
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reactant
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300 mg
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catalyst
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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CN1CC(O)N(c2cc(C(C)(C)C)c(Cl)nn2)C1=O
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